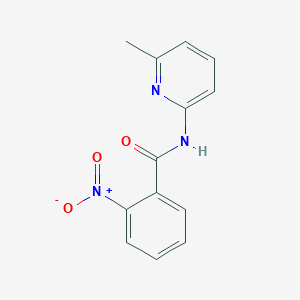
N-(6-methylpyridin-2-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C13H11N3O3 and its molecular weight is 257.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Co-Crystallization Studies
N-(6-methylpyridin-2-yl)-2-nitrobenzamide demonstrates significant potential in the realm of co-crystallization. For example, a study by Vangala, Chow, and Tan (2013) explored the molecular complexes formed with various pyridyl bases and aminobenzamides. This research highlighted the potential of using co-crystal solvates as a route to prepare anhydrous co-crystals, expanding opportunities in solid forms involving Active Pharmaceutical Ingredients (APIs) (Vangala, Chow, & Tan, 2013).
DNA Interaction and Photochemical Cleavage
Nielsen et al. (1988) investigated nitrobenzamido ligands linked to DNA intercalators, finding that they induce single-strand nicks in DNA upon irradiation with ultraviolet light. This suggests potential applications in studying DNA interactions and developing photochemical tools for genetic research (Nielsen, Jeppesen, Egholm, & Buchardt, 1988).
Chemical Sensing
This compound also shows promise in the development of chemical sensors. A study by Phukan, Goswami, and Baruah (2015) revealed that certain isomers of this compound can selectively reduce fluorescence emissions upon interaction with specific metal ions, indicating potential use in detecting and distinguishing metal ions in various applications (Phukan, Goswami, & Baruah, 2015).
Therapeutic Potential
The compound's derivatives have been explored for therapeutic applications. Wang et al. (2019) designed and synthesized a series of novel nitrobenzamide derivatives, revealing that many displayed considerable in vitro antitubercular activity. This opens new directions for drug development against tuberculosis (Wang et al., 2019).
Nonlinear Optical Properties
Muthuraman, Masse, Nicoud, and Desiraju (2001) conducted studies on molecular complexes formed between nitrobenzamides and pyridine derivatives, aiming to explore new materials exhibiting nonlinear optical behavior. This research underscores the compound's potential in developing materials for advanced optical applications (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Mécanisme D'action
Target of Action
Similar compounds such as 2-(6-methylpyridin-2-yl)-n-pyridin-4-ylquinazolin-4-amine and N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine have been shown to target the TGF-beta receptor type-1 in humans .
Biochemical Pathways
Similar compounds have been shown to have effects on various pathways
Pharmacokinetics
Information on absorption, distribution, metabolism, and excretion (ADME) would be crucial to understand the bioavailability of this compound .
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-5-4-8-12(14-9)15-13(17)10-6-2-3-7-11(10)16(18)19/h2-8H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRHTGRGJNNLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
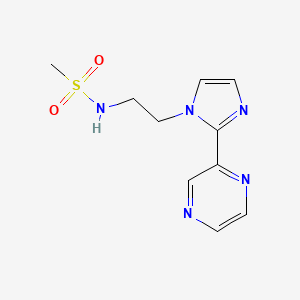

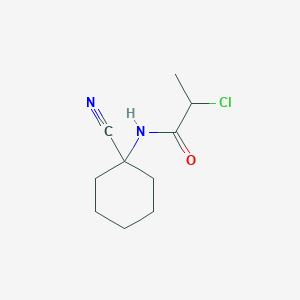

![2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran](/img/structure/B2709309.png)
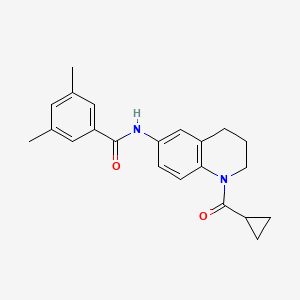
![ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2709312.png)
![4,6-Dimethyl-2,3-bis[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2709314.png)
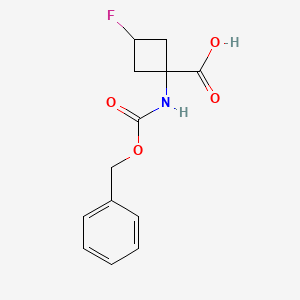
![Dilithium;3-amino-9-[2-carboxy-4-[[(2R)-2-hydroxy-3-[(1S,14S,18R,20S,23S,28S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate](/img/structure/B2709320.png)
![N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2709321.png)
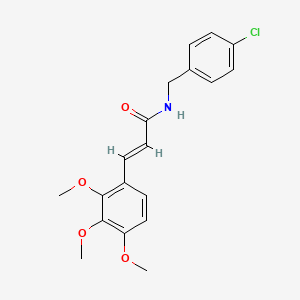
![(E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2709323.png)
![1-(4-Chlorobenzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B2709325.png)
